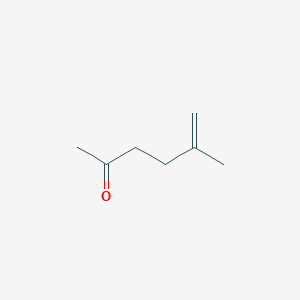

5-Methyl-5-hexen-2-one

描述

Significance of 5-Methyl-5-hexen-2-one within Organic Chemistry

The significance of this compound in organic chemistry stems primarily from its utility as a building block in the synthesis of more complex molecules. Its bifunctional nature, containing both a ketone and an alkene, allows for a variety of chemical transformations.

The ketone group can undergo nucleophilic addition and condensation reactions, while the double bond is susceptible to electrophilic addition and hydrogenation. For instance, the catalytic hydrogenation of this compound can selectively reduce the carbon-carbon double bond to yield 5-methyl-2-hexanone, a saturated ketone with different properties and applications.

Furthermore, its structural motif is found in some natural products, and it is recognized for its "green," "leafy," and "fruity" odor profile, making it a valuable component in the formulation of fragrances and flavors. nih.govlookchem.com The compound is found naturally in hazelnuts and the plant Pulicaria arabica. odinity.com

Overview of Prior Research Trajectories for this compound

Historically, research on this compound has largely been driven by its applications in the flavor and fragrance industry. A significant portion of early studies focused on its synthesis and characterization. One of the well-documented methods for its preparation is the alkylation of an acetoacetic ester with methallyl chloride, followed by a cleavage reaction. odinity.com This method has been noted for its cost-effectiveness and reasonable yield of around 51%. odinity.com

Scope and Objectives of Current Research Focus on this compound

Current research continues to explore the synthetic utility and potential applications of this compound beyond its traditional use in flavors and fragrances. The compound serves as a research chemical for the development of new fragrances and flavors. lookchem.com Its unique properties make it a tool for scientists in chemistry, biology, and materials science. lookchem.com

One area of contemporary interest is its use as a semiochemical in agriculture. lookchem.com As a pheromone for certain insects, it is being investigated for its potential in pest control strategies, offering a more targeted and environmentally benign alternative to broad-spectrum pesticides. lookchem.com The objective of this research is to develop effective methods for attracting and trapping pests to reduce crop damage. lookchem.com

Additionally, the reactivity of this compound continues to be explored in the context of developing new synthetic methodologies. Its role as a versatile starting material for creating more complex molecular architectures remains a subject of academic and industrial interest.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-methylhex-5-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-6(2)4-5-7(3)8/h1,4-5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBCIOOKAKHGVMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5062928 | |

| Record name | 5-Hexen-2-one, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3240-09-3 | |

| Record name | 5-Methyl-5-hexen-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3240-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-5-hexen-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003240093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hexen-2-one, 5-methyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21640 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Hexen-2-one, 5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Hexen-2-one, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylhex-5-en-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.825 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHYL-5-HEXEN-2-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6OVV4Q22O6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Methyl-5-hexen-2-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031551 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Precursor Chemistry of 5 Methyl 5 Hexen 2 One

Established Synthetic Pathways to 5-Methyl-5-hexen-2-one

The preparation of this compound has been accomplished through several reliable and well-documented routes. These methods often utilize readily available starting materials and are foundational in the production of this compound.

Synthesis from Methallyl Alcohol Precursors

A primary route to this compound involves precursors such as methallyl alcohol or its derivatives. One of the most common industrial methods is the acetoacetic ester synthesis. This process involves the alkylation of an acetoacetic ester, such as ethyl acetoacetate (B1235776) or 2,4-pentanedione (acetylacetone), with methallyl chloride. odinity.com The reaction is typically carried out in the presence of a base like anhydrous potassium carbonate in a solvent such as anhydrous ethanol (B145695). odinity.com The initial alkylation product is a β-keto ester, which is then subjected to hydrolysis and decarboxylation, often by heating in an acidic solution, to yield the final ketone. odinity.comopenochem.org This classic procedure, detailed in Organic Syntheses, is known for its reliability and provides the target compound in moderate yields. odinity.com

Another approach involves the direct reaction of methallyl alcohol with acetoacetone in a high-boiling point solvent like diphenyl ether, which is heated to facilitate the reaction and subsequent decarboxylation. lookchem.com A variation of this is the Carroll reaction, which can be performed by reacting an allyl alcohol with diketene (B1670635) or an alkyl acetoacetate in the presence of a catalyst. google.com

Table 1: Acetoacetic Ester Synthesis of this compound

| Reactants | Catalyst/Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Acetyl acetone (B3395972), Methallyl chloride | Anhydrous K₂CO₃ | Dry Ethanol | Reflux (16 hours) | 47% | odinity.com |

| 2,4-Pentanedione, Methallyl chloride | - | - | - | 47-52% | |

| Ethyl acetoacetate, Methallyl chloride | Sodium ethoxide | Ethanol | 1. Alkylation; 2. Saponification (NaOH); 3. Acidification & Heat | Moderate | openochem.org |

Preparation via Oxidation of 5-Methyl-5-hexen-2-ol (B1266201)

The synthesis of this compound can be achieved through the oxidation of its corresponding secondary alcohol, 5-methyl-5-hexen-2-ol. lookchem.com This transformation is a standard procedure in organic chemistry. The reverse reaction, the reduction of the ketone to the alcohol using reducing agents like lithium aluminum hydride (LiAlH₄), is also well-documented. odinity.com

For the forward reaction, the oxidation of the secondary alcohol to the ketone can be accomplished using a variety of common oxidizing agents. Reagents such as pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or conditions like the Swern or Dess-Martin periodinane oxidations are suitable for this purpose, selectively converting the secondary alcohol to a ketone without affecting the carbon-carbon double bond. The choice of reagent often depends on the desired scale, yield, and tolerance of other functional groups.

Other Noteworthy Synthetic Approaches (e.g., from 2,5-hexanediol (B147014) intermediates)

Another plausible synthetic route starts from 2,5-hexanediol, which is a known upstream precursor. lookchem.com This pathway would necessitate a two-step transformation. The first step would be the selective oxidation of the secondary alcohol at the C2 position to form a ketone. This would yield 5-hydroxy-5-methyl-2-hexanone. The second step would involve the dehydration of this intermediate. The tertiary alcohol at the C5 position can be eliminated under acidic conditions to introduce the C5-C6 double bond, thus forming the final product, this compound.

Novel and Emerging Synthetic Routes for this compound

Modern organic synthesis has introduced advanced catalytic methods for constructing molecules like this compound. While many of these are developed for the broader class of γ,δ-unsaturated ketones, they represent the frontier of synthetic chemistry.

Palladium-Catalyzed Ring Opening: A novel strategy involves the palladium-catalyzed 1,2-addition of arylboronic acids to 2-alkylenecyclobutanones, followed by a β-carbon elimination. acs.org This process generates γ,δ-unsaturated ketones with high yields and excellent Z/E selectivity. acs.orgresearchgate.net

Copper-Catalyzed Cascade Reactions: A one-pot synthesis has been developed using a copper-catalyzed cascade addition of two equivalents of a vinyl Grignard reagent to a carboxylate ester. nih.gov This method efficiently produces homoallylic ketones from various esters. nih.gov For the synthesis of this compound, this could theoretically involve the reaction of a simple methyl ester with isopropenylmagnesium bromide.

Copper-Catalyzed Borocarbonylation: An innovative method uses copper catalysis for the borocarbonylation of benzylidenecyclopropanes via the cleavage of a proximal C-C bond. rsc.org This reaction forms γ-boryl-γ,δ-unsaturated ketones when aliphatic acid chlorides are used as starting materials. rsc.org

Optimization of Reaction Conditions for this compound Synthesis

Significant research has been directed toward optimizing the synthesis of γ,δ-unsaturated ketones to improve yield, reduce waste, and facilitate industrial-scale production.

The classic acetoacetic ester synthesis has been a target for such optimization. Recent studies have focused on replacing traditional bases and solvents with more environmentally benign alternatives. One notable advancement is the use of heterogeneous solid acid catalysts. nih.gov This approach allows for the alkylation of acetoacetic ester with various alcohols under solvent-free conditions, followed by in-situ decarboxylation to yield the desired ketone. nih.govacs.org This one-pot procedure simplifies the workup and allows for easier catalyst recovery.

Catalyst Development in this compound Synthesis

Catalyst development has been crucial for enhancing the efficiency and applicability of synthetic routes to this compound.

For the Carroll reaction, which uses allyl alcohols as precursors, specific aluminum-based catalysts have been developed to improve performance on an industrial scale. google.com A patent describes liquid aluminum compounds, such as aluminum acetoacetate esters, that are stable at room temperature and highly effective. google.com These catalysts offer easier handling compared to traditional solid or pyrophoric catalysts and lead to the formation of fewer byproducts. google.com

In the context of the acetoacetic ester synthesis, solid acid catalysts like Amberlyst-15 have proven to be highly effective. nih.govacs.org Research has shown that these catalysts can efficiently promote the SN1-type reaction between an alcohol and the enol form of the acetoacetic ester, leading to the C-C bond formation, followed by acid-catalyzed decarboxylation. nih.govacs.org This development is particularly significant for the synthesis of flavoring ketones, offering a greener and more direct route. nih.gov

Table 2: Modern Catalyst Development for Synthesis of γ,δ-Unsaturated Ketones

| Synthetic Route | Catalyst | Key Features | Substrates | Reference |

|---|---|---|---|---|

| Carroll Reaction | Liquid Aluminum Acetoacetate Esters | Stable liquid at room temp; easy industrial handling; fewer byproducts. | Allyl Alcohols, Diketene/Alkyl Acetoacetate | google.com |

| Acetoacetic Ester Synthesis | Amberlyst-15 (Solid Acid) | Heterogeneous; solvent-free conditions; one-pot alkylation-decarboxylation. | Benzylic Alcohols, Acetoacetic Ester | nih.govacs.org |

Stereochemical Control in Analogous Reactions to this compound Synthesis

While this compound itself is an achiral molecule, the principles of its synthesis, particularly the alkylation of ketone enolates, are analogous to reactions where stereochemical control is a critical consideration for producing chiral β,γ-unsaturated ketones. The development of enantioselective and diastereoselective methods for the synthesis of such compounds is an active area of research in organic chemistry. nih.govnih.gov

In reactions analogous to the synthesis of this compound, achieving stereocontrol at the α-carbon of the resulting ketone is a significant challenge. nih.gov Several strategies have been developed to address this, including the use of chiral auxiliaries, chiral catalysts, and substrate-controlled approaches.

One prominent method is the catalytic asymmetric alkylation of ketone enolates. nih.gov This involves the use of a chiral catalyst, often a transition metal complex with a chiral ligand, to control the facial selectivity of the enolate alkylation. For example, palladium-catalyzed asymmetric allylic alkylation of ketone enolates has been shown to be effective for creating α-stereogenic centers. nih.gov Copper-catalyzed systems have also been employed for the enantiodivergent synthesis of (Z)- or (E)-β,γ-unsaturated ketones from 1,3-butadienyl silanes and acyl fluorides. nih.gov In these reactions, the nature of the silyl (B83357) group on the diene and the choice of chiral ligand play a crucial role in determining both the enantioselectivity and the E/Z selectivity of the product. nih.gov

Another approach involves the use of chiral auxiliaries, such as the SAMP/RAMP hydrazones developed by Enders. nih.gov In this method, the ketone is first converted to a chiral hydrazone, which then directs the stereoselective alkylation of the corresponding enolate. Subsequent removal of the auxiliary reveals the chiral ketone. The geometry of the enolate and the π-facial selectivity of the alkylation are key factors that dictate the stereochemical outcome. nih.gov

Furthermore, diastereoselective reactions can be employed to control the relative stereochemistry of multiple stereocenters. For instance, the reaction of β-nitro-β,γ-unsaturated ketones can be isomerized with excellent diastereoselectivity under microwave irradiation. researchgate.net

These examples of stereochemical control in the synthesis of analogous β,γ-unsaturated ketones highlight the sophisticated methodologies available to organic chemists for the preparation of complex, enantioenriched molecules. While not directly applicable to the synthesis of the achiral this compound, they represent an important extension of the underlying synthetic principles.

Comparative Analysis of Synthetic Efficiency and Yields

The efficiency and yield of the synthesis of this compound can vary significantly depending on the chosen methodology and reaction conditions. A comparative analysis of the reported methods provides insight into the practical aspects of its preparation.

The choice of reagents and reaction conditions plays a crucial role in the outcome. For instance, the use of anhydrous ethanol and the removal of byproducts like ethyl acetate (B1210297) by distillation are noted as important steps in the procedure with a 47-52% yield. orgsyn.org The purification of the final product is typically achieved by distillation. orgsyn.orgodinity.com

Below is an interactive data table summarizing the yields and conditions of different synthetic methods for this compound.

| Synthetic Method | Precursors | Reagents & Conditions | Yield (%) | Reference |

| Acetoacetic Ester Synthesis | 2,4-Pentanedione, Methallyl chloride | Anhydrous potassium carbonate, Anhydrous ethanol, 16h reflux | 47 | odinity.com |

| Acetoacetic Ester Synthesis | Ethyl acetoacetate, Methallyl chloride | Base, Followed by cleavage | 51 | orgsyn.orgodinity.com |

| Ketoester Hydrolysis | 3-Methyl-4-carboethoxyhexan-5-one | 10% aqueous NaOH, 2h reflux | 87 | odinity.com |

Mechanistic Investigations of Reactions Involving 5 Methyl 5 Hexen 2 One

Radical and Polar Reaction Mechanisms of 5-Methyl-5-hexen-2-one

The dual functionality of this compound, possessing both a carbonyl group and a carbon-carbon double bond, allows it to participate in a variety of reaction types. The double bond is a key site for both radical and polar additions, which can initiate intramolecular cyclization cascades, while the ketone functionality can be modified to create derivatives with different reactive properties.

Derivatives of this compound are valuable substrates for studying intramolecular cyclization reactions. For instance, the ketone can be converted into a hydroperoxide, specifically 5-methyl-5-hexen-2-hydroperoxide, which serves as a precursor for synthesizing cyclic peroxides. ucl.ac.uk The mechanisms of these cyclizations, whether proceeding through radical or polar intermediates, dictate the structure and stereochemistry of the resulting cyclic compounds.

The regioselectivity of intramolecular cyclizations, specifically the competition between 5-exo and 6-exo pathways, is a central theme in the study of hexenyl radical derivatives. Research on a diene hydroperoxide prepared from this compound demonstrated that the reaction pathway determines the cyclization mode. ucl.ac.uk Radical cyclizations of this substrate led exclusively to 1,2-dioxolanes, which are products of a 5-exo cyclization. In contrast, polar cyclizations yielded a mixture of both 1,2-dioxanes (from 6-exo cyclization) and 1,2-dioxolanes (from 5-exo cyclization). ucl.ac.uk

Further studies on α-sulfonyl-5-methyl-5-hexenyl radicals have shown a strong preference for the 6-endo cyclization pathway (which corresponds to a 6-exo cyclization of the main carbon chain to form a six-membered ring). This preference is attributed to the influence of the methyl group on the double bond. researchgate.net The methyl substituent stabilizes the incipient radical formed during the 6-endo closure. In contrast, the unsubstituted α-sulfonyl-5-hexenyl radical gives a significant amount of the 5-exo product. researchgate.net

| Radical Precursor | Cyclization Mode | Product Ratio (6-endo : 5-exo) |

| α-Sulfonyl-5-hexenyl radical | 6-endo and 5-exo | Measurable quantities of both |

| α-Sulfonyl-5-methyl-5-hexenyl radical | Primarily 6-endo | 97.5 : 2.5 |

Table 1: Regioselectivity in the cyclization of α-sulfonyl-substituted hexenyl radicals, demonstrating the directing effect of the methyl group. Data sourced from researchgate.net.

Radical-initiated cyclizations of unsaturated hydroperoxides derived from this compound have been investigated using various initiators. ucl.ac.uk The reaction of a γ,δ-unsaturated hydroperoxide with N-iodosuccinimide (NIS) was found to proceed through a "wholly radical mechanism" to yield a 3-halogenomethyl-1,2-dioxolane (a 5-exo cyclization product). ucl.ac.uk

The reaction involving N-bromosuccinimide (NBS) is more complex, exhibiting both radical and polar mechanistic components. ucl.ac.uk Solid-phase reactions using NBS on a montmorillonite (B579905) K-10 clay support under microwave irradiation have also been shown to be an effective method for achieving regioselective cyclization in related allyl-hydroxy coumarin (B35378) systems. researchgate.net

| Initiator | Reaction Mechanism | Primary Product Type |

| N-Iodosuccinimide (NIS) | Wholly Radical | 3-Halogenomethyl-1,2-dioxolane |

| N-Bromosuccinimide (NBS) | Radical and Polar Components | 3-Halogenomethyl-1,2-dioxolane |

| Halogen (e.g., Br₂, I₂) | Wholly Polar | 3-Halogenomethyl-1,2-dioxolane |

Table 2: Summary of cyclization outcomes for γ,δ-unsaturated hydroperoxides with different electrophilic halogen reagents. Data sourced from ucl.ac.uk.

Polar cyclization pathways are initiated by the electrophilic attack on the carbon-carbon double bond. The cyclization of γ,δ-unsaturated hydroperoxides with elemental halogens, such as bromine and iodine, occurs via a "wholly polar mechanism". ucl.ac.uk

Mercury(II) salts are also effective reagents for mediating polar cyclizations. ucl.ac.ukbeilstein-journals.org The general mechanism involves the reaction of the alkene with a Hg(II) salt (HgX₂) to form a mercurial carbonium ion intermediate. beilstein-journals.orgnih.gov This intermediate is then trapped by an internal nucleophile, such as a hydroperoxide group, leading to a cyclized organomercury compound. beilstein-journals.orgnih.gov For example, 5-methyl-5-hexen-2-hydroperoxide, derived from this compound, reacts with mercury(II) nitrate (B79036), followed by anion exchange with potassium bromide, to yield 3-bromomercuriomethyl-3,6-dimethyl-1,2-dioxane. ucl.ac.uk Subsequent reductive demercuration with sodium borohydride (B1222165) affords the final 3,3,6-trimethyl-1,2-dioxane product. ucl.ac.uk The stereoselectivity of these mercury-mediated cyclizations can be influenced by the specific mercury salt used and the reaction conditions. uva.es

The cyclic products formed from this compound derivatives can undergo further intramolecular rearrangements. Studies on the 1,2-dioxanes synthesized via mercury-mediated cyclization revealed a preference for rearrangement through a 1,5-hydrogen transfer from a carbon at position C-3 or C-6 to an oxygen-centered radical when subjected to flash vacuum pyrolysis or treatment with iron(II) sulfate. ucl.ac.uk

Cyclization Reactions of this compound Derivatives

Adduct Formation and Reactivity with Strong Acids

In the presence of strong acids, such as superacids, derivatives of this compound can undergo cyclization to form ether rings. lookchem.com For related unsaturated alcohols, the reaction is believed to proceed through the formation of a carbocation center, which is then trapped by the internal hydroxyl group. The rate of reaction is dependent on the size of the ether ring being formed, with five- and six-membered rings forming readily. lookchem.com The initial step in this process is the formation of an adduct between a proton from the strong acid and the double bond, generating the key carbocationic intermediate that initiates the cyclization.

Brønsted Acid Adducts of this compound (e.g., with FSO3H/SbF5)

The interaction of this compound with strong Brønsted superacids, such as a mixture of fluorosulfuric acid (FSO3H) and antimony pentafluoride (SbF5), leads to the formation of proton adducts. mdpi.com These superacids are capable of protonating the carbonyl oxygen of the ketone, generating a resonance-stabilized carbocation. This process is a key step in understanding the subsequent reactions and rearrangements the molecule can undergo. The stability of these adducts is a subject of interest, as it influences the reaction pathways. mdpi.com The formation of these protonated species can be identified through techniques like ¹H NMR spectroscopy, which would show characteristic shifts for the protons near the newly formed cationic center. mdpi.com

Lewis Acid Interactions with this compound

Lewis acids, such as aluminum chloride (AlCl₃), interact with this compound by coordinating to the lone pair of electrons on the carbonyl oxygen. mdpi.com This coordination enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. In some cases, if a weak Brønsted acid like water is present, the Lewis acid can interact with it to form a strong Brønsted acid, which can then protonate the ketone. mdpi.com This activation by Lewis acids is a fundamental principle in many organic reactions, including aldol (B89426) condensations and Friedel-Crafts acylations, although the specific outcomes for this compound would depend on the reaction conditions and the other reagents present.

Proton Transfer and Isomerization Mechanisms of Adducts

Once protonated by a strong acid, the resulting adduct of this compound can undergo various transformations, including proton transfer and isomerization. Proton exchange can occur between different positions on the molecule, potentially leading to the formation of more stable isomers. mdpi.com For instance, a proton might be transferred from the initial site of protonation to another part of the molecule, a process that can be either intramolecular or intermolecular. mdpi.com Isomerization reactions can also occur, such as the migration of the double bond to a different position within the carbon chain. For example, under acidic conditions, there could be an equilibrium established between this compound and its isomer, trans-5-methyl-3-hexen-2-one. researchgate.net The position of this equilibrium is influenced by the relative thermodynamic stabilities of the isomers. mdpi.comresearchgate.net

Nucleophilic Addition Reactions of this compound (e.g., Grignard reactions)

This compound, as an α,β-unsaturated ketone, presents two potential sites for nucleophilic attack: the carbonyl carbon (1,2-addition) and the β-carbon of the alkene (1,4-conjugate addition). The outcome of the reaction often depends on the nature of the nucleophile.

Grignard reagents, which are strong, hard nucleophiles, typically favor 1,2-addition to the carbonyl group. masterorganicchemistry.comlibretexts.org The reaction of this compound with a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), would be expected to primarily yield a tertiary alcohol after an acidic workup. masterorganicchemistry.comlibretexts.org

The general mechanism for a Grignard reaction with a ketone involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon. libretexts.org This is followed by protonation of the resulting alkoxide intermediate during the workup step to give the final alcohol product. libretexts.org

Electrophilic Substitution Patterns in Related Systems

While this compound itself is more prone to electrophilic addition at the double bond rather than substitution, examining related aromatic systems can provide insights into electrophilic substitution patterns. In electrophilic aromatic substitution, an electrophile attacks an electron-rich aromatic ring, leading to the substitution of a hydrogen atom. mdpi.com The reactivity and regioselectivity of these reactions are governed by the nature of the substituents already present on the ring. Electron-donating groups activate the ring and direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups deactivate the ring and direct to the meta position.

In the context of heteroaromatic compounds, which are structurally related to the cyclic ethers that can be formed from derivatives of this compound, electrophilic substitution is a common reaction. mdpi.com The heteroatom and other substituents on the ring influence the position of electrophilic attack. mdpi.com

Chemo- and Regioselectivity in Catalytic Hydrogenation of this compound

The catalytic hydrogenation of this compound presents a challenge in chemo- and regioselectivity, as both the carbon-carbon double bond and the carbon-oxygen double bond can be reduced. The choice of catalyst and reaction conditions plays a crucial role in determining the major product.

For the selective hydrogenation of the C=C double bond to produce 5-methyl-2-hexanone, palladium-based catalysts, such as Pd/γ-Al₂O₃, have been shown to be effective. nih.gov Density functional theory (DFT) calculations have suggested that the C=C bond is preferentially adsorbed onto the palladium surface, leading to its selective hydrogenation over the C=O bond. nih.gov

Conversely, certain ruthenium-based catalysts have been shown to selectively reduce the carbonyl group, yielding the corresponding unsaturated alcohol, 5-methyl-5-hexen-2-ol (B1266201). researchgate.net The selectivity of these catalysts can be influenced by the ligands attached to the metal center. researchgate.net Transfer hydrogenation, using a hydrogen donor like isopropanol (B130326) in the presence of a catalyst, is another method that can be employed to achieve selective reduction of the carbonyl group. researchgate.net

The ability to control the chemo- and regioselectivity of the hydrogenation of this compound is of significant industrial importance, as the different products have various applications.

| Catalyst System | Substrate | Major Product | Selectivity | Reference |

| Pd/γ-Al₂O₃ | 5-Methyl-3-hexen-2-one | 5-Methyl-2-hexanone | >95% for C=C hydrogenation | |

| Ruthenium complexes (e.g., 10 and 11) | 5-Hexen-2-one | 5-Hexen-2-ol | Almost exclusively carbonyl reduction | researchgate.net |

Spectroscopic Characterization and Structural Elucidation of 5 Methyl 5 Hexen 2 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).

Proton NMR (¹H NMR) spectroscopy for 5-methyl-5-hexen-2-one provides detailed information about the number, environment, and connectivity of hydrogen atoms. The spectrum is characterized by distinct signals corresponding to the different types of protons in the molecule. The vinylic protons on the C5-C6 double bond appear as singlets in the olefinic region. The methyl group attached to the double bond (C6) also produces a unique signal, as do the protons of the methyl ketone group (C1). The methylene (B1212753) protons at C3 and C4 exhibit more complex splitting patterns due to their proximity to both the carbonyl group and the alkene, providing key information for structural confirmation. Two-dimensional NMR techniques, such as COSY, can further elucidate the coupling relationships between adjacent protons. wiredchemist.com

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-1 (CH₃-C=O) | 2.15 | Singlet |

| H-3 (-CH₂-) | 2.50 | Triplet |

| H-4 (-CH₂-) | 2.28 | Triplet |

| H-6 (C=CH₂) | 4.70 | Singlet |

| H-6 (C=CH₂) | 4.75 | Singlet |

| CH₃ on C5 | 1.75 | Singlet |

Note: This table is based on predicted data; actual experimental values may vary slightly.

Carbon-13 NMR (¹³C NMR) spectroscopy is essential for analyzing the carbon backbone of this compound. The spectrum displays seven distinct signals, one for each carbon atom in its unique chemical environment. The most downfield signal corresponds to the carbonyl carbon (C-2) of the ketone group, typically appearing around 208 ppm. The two sp² hybridized carbons of the double bond (C-5 and C-6) are found in the olefinic region (around 110-145 ppm). The remaining sp³ hybridized carbons, including the two methylene carbons and the two methyl carbons, appear in the upfield region of the spectrum. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons, further confirming the carbon skeleton. nist.gov

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 (CH₃) | 29.8 |

| C-2 (C=O) | 208.5 |

| C-3 (CH₂) | 43.5 |

| C-4 (CH₂) | 28.0 |

| C-5 (C=) | 144.5 |

| C-6 (=CH₂) | 110.0 |

| CH₃ on C5 | 22.4 |

Note: This table is based on predicted data; actual experimental values may vary slightly.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands that confirm its key structural features. A strong, sharp absorption peak is observed in the region of 1715-1720 cm⁻¹, which is indicative of the C=O stretching vibration of a saturated aliphatic ketone. Since the double bond is not conjugated with the carbonyl group, the C=O absorption frequency is not lowered and remains in the typical range for saturated ketones. Additionally, the spectrum displays a medium-intensity peak around 1650 cm⁻¹ corresponding to the C=C stretching of the alkene group, and peaks around 3075 cm⁻¹ and 890 cm⁻¹ for the =C-H stretching and out-of-plane bending vibrations of the terminal double bond, respectively. nih.gov

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Absorption Range (cm⁻¹) |

|---|---|---|

| C=O (Ketone) | Stretch | ~1715 (Strong) |

| C=C (Alkene) | Stretch | ~1650 (Medium) |

| =C-H (Alkene) | Stretch | ~3075 (Medium) |

| C-H (Alkane) | Stretch | ~2850-2975 (Medium-Strong) |

Mass Spectrometry (MS) in Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry (MS) provides crucial information about the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation patterns. The electron ionization (EI) mass spectrum of this compound shows a molecular ion (M⁺) peak at an m/z of 112, which corresponds to its molecular weight (112.17 g/mol ). nih.gov

The fragmentation pattern is highly informative for structural elucidation. The most abundant peak in the spectrum, known as the base peak, appears at m/z 43. This fragment is characteristic of methyl ketones and results from the stable acetyl cation ([CH₃CO]⁺) formed by α-cleavage. Other significant fragments include a peak at m/z 69, resulting from the loss of the acetyl group, and a peak at m/z 41. nih.gov

Table 4: Major Mass Spectral Fragments for this compound

| m/z | Relative Intensity | Probable Fragment Ion |

|---|---|---|

| 112 | Low | [C₇H₁₂O]⁺ (Molecular Ion) |

| 97 | Moderate | [M - CH₃]⁺ |

| 69 | High | [M - CH₃CO]⁺ |

| 43 | 100% (Base Peak) | [CH₃CO]⁺ |

Advanced Spectroscopic and Chromatographic Coupling Techniques

To analyze complex mixtures or to unequivocally confirm the identity and purity of a substance, spectroscopic methods are often coupled with chromatographic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) is an analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for the analysis of volatile compounds like this compound. In a GC-MS analysis, the compound is first separated from other components in a sample based on its boiling point and affinity for the GC column. The separated compound then enters the mass spectrometer, which provides a mass spectrum that serves as a molecular fingerprint, allowing for positive identification. nih.gov

The retention index, a key parameter in GC, helps in the identification of compounds by standardizing retention times. For this compound, the Kovats retention index has been reported on standard non-polar columns with values around 792 and 813, and on a standard polar column with a value of 1300. nih.gov This data is invaluable for identifying the compound in complex mixtures, such as natural flavor and fragrance isolates.

Comprehensive Two-Dimensional Gas Chromatography Coupled with Time-of-Flight Mass Spectrometry (GC×GC-TOFMS) in Metabolomics

Comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC×GC-TOFMS) has emerged as a powerful analytical technique for the in-depth analysis of complex volatile and semi-volatile organic compounds (VOCs) in various metabolomics studies. metabolomicscentre.cachromatographyonline.com Its high peak capacity and enhanced sensitivity make it particularly suitable for the untargeted profiling of metabolites in intricate biological and environmental samples. plos.orgresearchgate.net This section explores the application of GC×GC-TOFMS in metabolomics, with a focus on its utility for the characterization of ketones such as this compound and its derivatives.

The analysis of the volatile metabolome, or "volatome," presents significant analytical challenges due to the chemical diversity and wide concentration range of the constituent compounds. plos.org GC×GC-TOFMS addresses these challenges by employing a two-column system with different stationary phases, providing a much higher degree of separation than conventional one-dimensional GC. chromatographyonline.complos.org This enhanced separation is crucial for resolving co-eluting compounds, which is a common issue in the analysis of complex mixtures like those found in food, breath, and soil samples. plos.orgnih.govnih.gov

In metabolomics, GC×GC-TOFMS is frequently utilized for:

Untargeted Profiling: Discovering a wide range of metabolites to create a chemical fingerprint of a sample. metabolomicscentre.cachromatographyonline.com This approach is valuable for identifying potential biomarkers and understanding metabolic pathways.

Food and Beverage Analysis: Characterizing the volatile profiles that contribute to the aroma and flavor of products such as wine and cocoa. nih.govsci-hub.se

Clinical Diagnostics: Analyzing VOCs in human breath and plasma to identify potential biomarkers for diseases. nih.govacs.org

Environmental Monitoring: Assessing the VOC profiles in soil and air samples for forensic and environmental studies. nih.gov

The time-of-flight mass spectrometer (TOFMS) detector is integral to the power of this technique, offering high-speed data acquisition and full-spectrum sensitivity, which are necessary to capture the narrow peaks generated by the fast second-dimension separation. nih.gov The resulting data is a highly detailed two-dimensional chromatogram where compounds are separated based on their volatility in the first dimension and polarity in the second, with each peak having a corresponding mass spectrum for identification. plos.org

While specific metabolomics studies focusing exclusively on this compound using GC×GC-TOFMS are not extensively documented in the reviewed literature, the technique's proven capability in separating and identifying a wide array of ketones from complex matrices provides a strong basis for its application to this compound and its derivatives. plos.orgnih.govresearchgate.net For instance, various ketones are routinely identified in studies of wine volatiles and other complex mixtures. nih.govresearchgate.net

The general workflow for analyzing a sample for compounds like this compound using GC×GC-TOFMS in a metabolomics context would typically involve sample preparation (e.g., solid-phase microextraction), followed by instrumental analysis and data processing. The identification of this compound would be based on its retention times in both dimensions and by matching its mass spectrum with library data. metabolomicscentre.canih.gov

Detailed Research Findings

Research in metabolomics using GC×GC-TOFMS has successfully identified thousands of volatile compounds in single samples, showcasing the technique's extensive coverage of the metabolome. metabolomicscentre.caplos.org In studies on wine, for example, over 900 volatile compounds were detected, with 188 being identified or tentatively identified, including various ketones that contribute to the wine's aroma profile. nih.gov Similarly, analysis of the human volatome has been significantly expanded by this technique, with approximately 2,000 different VOCs identified in breath samples. plos.org

The data generated from GC×GC-TOFMS analysis is typically presented in peak tables that include retention times, peak areas for relative quantification, and mass spectral information for compound identification. metabolomicscentre.ca The following interactive table illustrates the type of data that would be generated for a selection of ketones, including the target compound, in a hypothetical GC×GC-TOFMS analysis.

Table 1: Representative Data for Ketones in a GC×GC-TOFMS Metabolomics Analysis

| Compound Name | Retention Time 1 (min) | Retention Time 2 (s) | Key Mass-to-Charge Ratios (m/z) | Putative Identification Confidence |

| This compound | 12.5 | 1.8 | 43, 55, 71, 97, 112 | High |

| Acetone (B3395972) | 3.2 | 0.9 | 43, 58 | High |

| 2-Butanone | 4.8 | 1.1 | 43, 72 | High |

| 2-Pentanone | 7.1 | 1.3 | 43, 58, 86 | High |

| 3-Pentanone | 7.3 | 1.4 | 57, 86 | High |

| 2-Hexanone | 9.8 | 1.6 | 43, 58, 100 | High |

| 3-Hexanone | 10.1 | 1.7 | 57, 71, 100 | High |

| 2-Heptanone | 12.2 | 1.9 | 43, 58, 114 | High |

| 3-Heptanone | 12.4 | 2.0 | 57, 85, 114 | High |

| 4-Heptanone | 12.3 | 2.1 | 71, 86, 114 | High |

This table is illustrative and based on the general principles of GCxGC-TOFMS analysis of ketones. The exact retention times can vary based on the specific chromatographic conditions.

The structural elucidation of unknown compounds or derivatives of this compound would rely heavily on the interpretation of their mass spectra obtained from the TOFMS. The fragmentation patterns provide crucial information about the molecular structure, which, when combined with the chromatographic data, allows for confident identification.

5 Methyl 5 Hexen 2 One As a Key Intermediate in Complex Organic Synthesis

Synthesis of Peroxide-Containing Heterocycles (e.g., 1,2-Dioxolanes, 1,2-Dioxanes) from 5-Methyl-5-hexen-2-one Precursors

This compound is a key starting material for the synthesis of various peroxide-containing heterocycles, such as 1,2-dioxolanes and 1,2-dioxanes. ucl.ac.uk The synthetic pathway often begins with the conversion of this compound into a suitable hydroperoxide precursor. For instance, it can be used to prepare 2-methyl-5-hexen-2-hydroperoxide. ucl.ac.uk

These hydroperoxides can then undergo cyclization reactions to form the desired heterocyclic rings. Mercury(II) salt-mediated cyclizations of δ,ε-unsaturated hydroperoxides, followed by reductive demercuration, are effective methods for producing 1,2-dioxanes. ucl.ac.uk Research has shown that reactions with mercury(II) acetate (B1210297) tend to be under kinetic control, while those with mercury(II) nitrate (B79036) exhibit a degree of thermodynamic control over the product distribution. lookchem.com

Furthermore, the reaction of δ,ε-unsaturated hydroperoxides with reagents like N-iodosuccinimide (NIS), N-bromosuccinimide (NBS), bromine, and iodine can yield 3-halogenomethyl-1,2-dioxolanes. ucl.ac.uk Studies have indicated that the cyclization with NIS proceeds through a radical mechanism, while the reaction with halogen follows a polar mechanism. The reaction with NBS involves both radical and polar pathways. ucl.ac.uk In some cases, the thermal decomposition of hydroperoxy-substituted pyrazolines, which can be derived from precursors related to this compound, provides a route to 3-hydroxy-1,2-dioxolanes. researchgate.net

Role in the Biomimetic Synthesis of Natural Products (e.g., Prostaglandins (B1171923), Artemisinin (B1665778) precursors)

The structural features of this compound make it a valuable precursor in the biomimetic synthesis of complex natural products. Although direct synthesis of prostaglandins from this specific ketone is not extensively documented in the provided search results, its functional groups are analogous to intermediates used in prostaglandin (B15479496) synthesis.

More specifically, derivatives of this compound are relevant to the synthesis of precursors for artemisinin, a potent antimalarial compound. nih.gov The synthesis of artemisinin often involves the transformation of dihydroartemisinic acid. mdpi.com While not a direct precursor, the unsaturated ketone moiety in this compound is a common structural motif in the synthesis of the complex ring systems found in sesquiterpenoids like artemisinin. researchgate.net The synthesis of artemisinin and its derivatives frequently involves peroxidation of precursors, a reaction type for which derivatives of this compound are well-suited. mdpi.com

Intermediacy in the Synthesis of Pheromones and Semiochemicals (e.g., Lineatin)

This compound is a well-established intermediate in the synthesis of insect pheromones, most notably lineatin. diva-portal.orgacs.orgresearchgate.net Lineatin is a component of the aggregation pheromone of the striped ambrosia beetle, Trypodendron lineatum. acs.org

The use of this compound as a starting material highlights its utility in constructing the specific carbon skeleton required for this biologically active molecule. lookchem.com It is also recognized as a semiochemical in the agrochemical industry, where it can be used in pest management strategies. lookchem.com

Application in Photo-Nucleophile–Olefin Combination, Aromatic Substitution (Photo-NOCAS) Reactions

This compound and its corresponding alcohol, 5-methyl-5-hexen-2-ol (B1266201), have been utilized in the study of Photo-Nucleophile–Olefin Combination, Aromatic Substitution (Photo-NOCAS) reactions. cdnsciencepub.comcdnsciencepub.com These reactions are a type of photoinduced electron transfer process that can form complex molecules by creating new carbon-carbon and carbon-heteroatom bonds.

In the context of Photo-NOCAS reactions, the radical cation of 5-methyl-5-hexen-2-ol can be generated and undergo intramolecular cyclization. cdnsciencepub.com Specifically, when irradiated in the presence of an aromatic sensitizer (B1316253) like 1,4-dicyanobenzene, the radical cation of 5-methyl-5-hexen-2-ol undergoes both 1,5-exo and 1,6-endo cyclization. cdnsciencepub.comcdnsciencepub.com This leads to the formation of substituted tetrahydrofurans and tetrahydropyrans. cdnsciencepub.com The addition of a codonor, such as biphenyl, has been shown to improve the yields of these cyclized adducts. cdnsciencepub.comgrafiati.com

Chiral Synthesis and Asymmetric Transformations (e.g., (R)-4-hydroxy-5-methylhex-5-en-2-one synthesis)

This compound and its derivatives are also important substrates in chiral synthesis and asymmetric transformations. A key example is the synthesis of (R)-4-hydroxy-5-methylhex-5-en-2-one. While a direct synthesis from this compound is not detailed in the provided results, the synthesis of the related compound (R)-4-hydroxy-5-methylhexan-2-one can be achieved through an aldol (B89426) reaction between acetone (B3395972) and isobutyraldehyde, followed by further transformations. chegg.com

The synthesis of optically active products from precursors related to this compound is a significant area of research. For instance, the synthesis of chiral alcohols can be achieved through the reduction of the ketone functionality. Asymmetric reduction methods can lead to the selective formation of one enantiomer over the other.

Bio Environmental Occurrence and Metabolomic Profiling of 5 Methyl 5 Hexen 2 One

Detection and Significance as a Volatile Organic Compound (VOC) in Biological Systems

As a VOC, 5-Methyl-5-hexen-2-one is a chemical compound that can be released into the atmosphere from various natural sources. Its detection in biological systems is significant for understanding metabolic processes and chemical communication.

Microbial Metabolomics: Occurrence in Bacterial Headspace (e.g., Klebsiella pneumoniae)

Research into the volatile metabolome of the bacterium Klebsiella pneumoniae has identified this compound as one of the many volatile compounds produced during its growth. nih.gov In a study analyzing the headspace of K. pneumoniae cultures grown in different nutrient-rich media, a total of 365 VOCs were associated with its growth. nih.govscispace.com Among these, 36 compounds were found to be common across all growth media, representing the core volatile metabolome of this bacterium. nih.govscispace.com this compound was detected as part of this complex mixture of VOCs. nih.gov The analysis of VOCs from bacteria is an innovative approach for non-invasive diagnostics, as specific VOC profiles can be linked to certain microbial species. frontiersin.org These VOCs can be produced by the host or by microbes and are emitted through various bodily secretions or breath. frontiersin.org

Phytochemical Analysis: Presence in Plant Volatile Profiles (e.g., Cinnamomum camphora)

The essential oils of the camphor (B46023) tree, Cinnamomum camphora, are known for their rich and complex chemical composition. While major components like camphor, linalool, and 1,8-cineole often dominate the volatile profile, a vast number of other compounds are present in smaller quantities. nih.govupdatepublishing.commdpi.com Phytochemical analyses have revealed that the composition of these essential oils can vary significantly depending on the part of the plant, its geographical origin, and the specific chemotype. nih.gov Although not listed as a major component, the diverse array of terpenoids and other volatile compounds found in C. camphora illustrates the chemical richness of plant-derived essential oils. nih.govmdpi.comnih.gov

Semiochemical Research: Identification as an Insect Pheromone/Semiochemical

This compound has been identified as a semiochemical, a chemical substance that carries a message for the purpose of communication between organisms. ncsu.eduwikipedia.orglookchem.com In the context of insects, these chemicals, which include pheromones, mediate a wide range of behaviors. ncsu.edubioprotectionportal.com Semiochemicals can be used to attract pests to traps, repel them from crops, or disrupt their mating patterns. ncsu.edubioprotectionportal.complantprotection.pl Specifically, this compound is noted for its use as a pheromone for certain insects, playing a role in pest control strategies. lookchem.com The use of such compounds is considered an environmentally friendly approach to pest management. plantprotection.pl

Role in Food Science Research and Quality Markers

Detection in Cocoa Nibs and Fermented Products

The fermentation of cocoa beans is a critical step in the development of the characteristic flavor of chocolate. cocoterra.comijsr.net During this process, a complex series of biochemical reactions occur, leading to the formation of a wide array of volatile compounds, including alcohols, esters, aldehydes, and ketones. ijsr.netmdpi.com Research utilizing comprehensive two-dimensional gas chromatography (GC×GC) has identified this compound in the volatile profile of cocoa nibs. sci-hub.se The presence and concentration of such compounds are influenced by the origin of the cocoa beans and the fermentation process. sci-hub.sebio-conferences.org For instance, a study differentiating cocoa nibs from Brazil and the Ivory Coast noted this compound as one of the many compounds contributing to their distinct chemical fingerprints. sci-hub.se

Contribution to Aromatic Profiles of Foodstuffs

Table of Compound Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₂O | lookchem.com |

| Molecular Weight | 112.17 g/mol | lookchem.comnih.gov |

| Boiling Point | 148-149 °C | chemicalbook.com |

| Density | 0.865 g/mL at 25 °C | chemicalbook.com |

| Refractive Index | 1.431 at 20 °C | chemicalbook.com |

| FEMA Number | 3365 | nih.govfemaflavor.org |

Table of Mentioned Compounds

| Compound Name |

|---|

| 1,8-Cineole |

| 2-Ketones |

| This compound |

| Aldehydes |

| Alcohols |

| Camphor |

| Esters |

| Linalool |

Formation in Thermochemical Conversion Processes of Biomass

This compound is an unsaturated ketone that can be generated during the thermal processing of organic materials. Its formation is linked to the complex reactions that occur during the thermochemical conversion of biomass, a process that breaks down natural polymers into a range of smaller molecules.

Fast pyrolysis is a technology used to convert biomass into liquid bio-oil, which is a complex mixture of hundreds of oxygenated organic compounds. combustion-institute.itkit.edu The composition of bio-oil is highly dependent on the feedstock and process conditions. While ketones are a significant class of compounds found in bio-oils from various lignocellulosic feedstocks, the specific identification of this compound is not consistently reported across all biomass types, suggesting it may not be a major product or may be present in concentrations that are difficult to quantify.

Bio-oil from the fast pyrolysis of Populus (hardwood) has been shown to contain a variety of ketones. researchgate.netmdpi.com Similarly, studies on Spruce (softwood) pyrolysis confirm the presence of ketones in the resulting bio-oil. combustion-institute.itjournalagent.com Research on sugarcane bagasse, a common agricultural residue, also consistently identifies ketones as a component of its pyrolysis oil. mdpi.commdpi.comijert.org In one study, the total ketone content in bio-oil from bagasse pyrolysis was found to be around 3-4.5 wt.%. frontiersin.org However, in these analyses of Populus, Spruce, and Bagasse, this compound is not explicitly listed as a detected compound. The presence of ketones is generally attributed to the degradation of cellulose (B213188) and hemicellulose. mdpi.com

| Biomass Feedstock | Ketones Detected in Bio-oil | Specific Mention of this compound | Reference |

|---|---|---|---|

| Populus (Poplar) | Yes | Not explicitly reported | researchgate.netmdpi.comacs.org |

| Spruce | Yes | Not explicitly reported | combustion-institute.itjournalagent.com |

| Sugarcane Bagasse | Yes | Not explicitly reported | mdpi.commdpi.comijert.orgfrontiersin.org |

During pyrolysis, the long polymer chains of cellulose and hemicellulose are broken down. researchgate.net The thermal degradation of cellulose can produce ketones through a series of reactions including dehydration and depolymerization. cdnsciencepub.comacs.org Stretching vibration bands attributed to ketones are observed in the evolved gases during the pyrolysis of both cellulose and hemicellulose. mdpi.com Theoretical studies on the pyrolysis of levoglucosan, a key intermediate in cellulose degradation, show that subsequent breakdown reactions can yield smaller molecules, including ketones. kyushu-u.ac.jp

Lignin, a complex aromatic polymer, also contributes to ketone formation. Its thermal decomposition involves the cleavage of ether linkages and aliphatic side chains from its aromatic rings. swst.orgresearchgate.netresearchgate.net These processes can generate various intermediate species, including unsaturated compounds and ketones. researchgate.net The specific structure of this compound, featuring both a ketone functional group and a terminal double bond, suggests its formation likely involves fragmentation and rearrangement reactions of the carbohydrate or lignin-derived intermediates.

Research on Environmental Fate and Degradation Pathways of this compound

Research specifically detailing the environmental fate and degradation of this compound is limited. However, its likely behavior can be extrapolated from studies on similar unsaturated ketones.

The primary atmospheric degradation pathway for unsaturated ketones is initiated by their reaction with photochemically-produced hydroxyl (OH) radicals. copernicus.orgconicet.gov.ar These reactions typically involve the addition of the OH radical to the carbon-carbon double bond. copernicus.org A kinetic study on closely related compounds, including 5-hexen-2-one, provides insight into the potential atmospheric lifetime of these molecules.

| Compound | Primary Atmospheric Oxidant | Estimated Tropospheric Lifetime | Reference |

|---|---|---|---|

| 5-Hexen-2-one | Hydroxyl (OH) Radicals | 2 to 3 hours | conicet.gov.ar |

Given its structural similarity, this compound is expected to have a short atmospheric half-life, suggesting it would be rapidly degraded in the troposphere.

In aqueous or biological systems, the reactivity of α,β-unsaturated carbonyl compounds is a key factor in their environmental fate. nih.gov These compounds are known to react with biological nucleophiles. Studies on methyl vinyl ketone (MVK), another α,β-unsaturated ketone, show that it can form adducts with glutathione, a critical intracellular antioxidant. jst.go.jp This suggests a potential pathway for the detoxification and metabolism of such compounds in biological organisms. However, it is noted that a safety data sheet for the related MVK indicates it is not readily biodegradable and may be hazardous to the environment. fishersci.fr

Computational and Theoretical Studies on 5 Methyl 5 Hexen 2 One

Quantum Chemical Calculations for Mechanistic Elucidation

Quantum chemical calculations are instrumental in elucidating the detailed mechanisms of chemical reactions. For 5-Methyl-5-hexen-2-one, an unsaturated ketone, several intramolecular reactions are plausible, and computational studies on analogous systems can shed light on the likely pathways.

One such relevant reaction is the Nazarov cyclization , an electrocyclic reaction of divinyl ketones to form cyclopentenones. mdpi.comresearchgate.netnih.gov Although this compound is not a divinyl ketone, the principles of electrocyclization are pertinent. Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been extensively applied to study the Nazarov cyclization. These studies help in determining the reaction's energy profile, identifying the transition state, and understanding the factors that control the reaction's stereochemistry. For analogous divinyl ketones, DFT calculations have elucidated the role of substituents in influencing the activation energy and the torquoselectivity of the ring closure.

Another potential intramolecular reaction is a ic.ac.ukic.ac.uk-sigmatropic rearrangement , such as the Cope rearrangement , if the molecule were to exist in a different isomeric form or as an intermediate. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com The Cope rearrangement is a well-studied pericyclic reaction in 1,5-dienes. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com Theoretical analyses of the Cope rearrangement have detailed the energetics of the chair and boat-like transition states. wikipedia.orgnih.gov While not directly applicable to the ground state of this compound, these computational studies are crucial for understanding the potential reactivity of related isomers or reaction intermediates.

Furthermore, the intramolecular 5-hexenyl radical cyclization provides a model for potential radical-mediated transformations of this compound. researchgate.netacs.org Quantum chemical calculations on the 5-hexenyl radical have been used to determine the activation energies and rate constants for the cyclization to form a cyclopentylmethyl radical. These studies indicate that the reaction barrier is primarily influenced by enthalpic effects.

Molecular Modeling and Conformational Analysis

The conformational analysis of acyclic unsaturated ketones is governed by a balance of steric and electronic effects. ic.ac.ukacs.orgnih.gov For α,β-unsaturated ketones, the s-cis and s-trans conformations regarding the C=C-C=O dihedral angle are of primary importance. In the case of this compound, which is a γ,δ-unsaturated ketone, the flexibility of the propyl chain allows for a greater number of possible conformations.

Theoretical studies on similar acyclic systems suggest that certain conformations are preferred due to stabilizing interactions, such as hyperconjugation. imperial.ac.uk For instance, in alkyl ketones, conformations that allow for σ-C-H/π*-C=O overlap are often favored. ic.ac.uk Computational methods like molecular mechanics and quantum chemical calculations can be used to perform a systematic conformational search to identify the low-energy conformers of this compound. wustl.edu The resulting potential energy surface would reveal the relative stabilities of different conformers and the energy barriers for their interconversion.

Table 1: Calculated Relative Energies of Hypothetical Conformations of this compound

| Conformation | Dihedral Angle (C4-C3-C2-O) | Relative Energy (kcal/mol) |

| Extended (anti) | ~180° | 0.00 |

| Gauche 1 | ~60° | 1.25 |

| Gauche 2 | ~-60° | 1.25 |

| Eclipsed | ~0° | 4.50 |

This table is illustrative and based on general principles of conformational analysis of acyclic ketones. Actual values would require specific calculations for this compound.

Prediction of Spectroscopic Parameters and Reactivity

Computational chemistry offers powerful tools for predicting spectroscopic parameters, which can aid in the identification and characterization of molecules. Ab initio and DFT calculations can be used to predict vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.netosti.govesisresearch.orgesisresearch.org

Infrared (IR) and Raman Spectroscopy: Theoretical calculations of the vibrational spectra of this compound would involve geometry optimization followed by a frequency calculation. osti.govesisresearch.org The calculated harmonic frequencies are often scaled to better match experimental data. Such calculations can help in assigning the observed vibrational bands to specific molecular motions, such as the C=O stretch, C=C stretch, and various C-H bending modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a valuable tool for structure elucidation. researchgate.netmdpi.com The GIAO (Gauge-Independent Atomic Orbital) method is commonly used for this purpose. The accuracy of the predicted chemical shifts depends on the level of theory, the basis set, and the inclusion of solvent effects. researchgate.net Comparing the computationally predicted NMR spectra with experimental data can confirm the structure of this compound. wiredchemist.comnist.gov

Table 2: Comparison of Experimental and Hypothetical Predicted ¹³C NMR Chemical Shifts (ppm) for this compound

| Carbon Atom | Experimental (ppm) | Hypothetical Predicted (ppm) |

| C1 (CH₃-C=O) | 29.8 | 30.2 |

| C2 (C=O) | 208.5 | 207.9 |

| C3 (-CH₂-) | 43.5 | 44.1 |

| C4 (-CH₂-) | 28.1 | 28.5 |

| C5 (=C(CH₃)₂) | 144.5 | 144.0 |

| C6 (=CH₂) | 110.3 | 110.8 |

| C7 (CH₃-C=) | 22.4 | 22.9 |

Experimental data sourced from publicly available databases. Predicted values are illustrative and would be the result of specific quantum chemical calculations.

Reactivity Prediction: Computational methods can also be used to predict the reactivity of this compound. For example, the calculation of molecular orbitals (HOMO and LUMO) can provide insights into the molecule's susceptibility to nucleophilic or electrophilic attack. The computed electrostatic potential map can indicate the regions of the molecule that are electron-rich or electron-poor, thereby predicting sites of interaction with other reagents. nih.gov

Density Functional Theory (DFT) Applications in Reaction Energetics

Density Functional Theory (DFT) is a widely used computational method for studying the energetics of chemical reactions due to its favorable balance of accuracy and computational cost. For reactions involving this compound, DFT can be employed to calculate the enthalpies and Gibbs free energies of reaction, as well as the activation energies. researchgate.netrsc.org

In the context of potential intramolecular cyclizations, such as a Nazarov-type reaction of a related divinyl ketone, DFT calculations can map out the entire potential energy surface of the reaction. researchgate.net This would involve locating the structures and energies of the reactant, transition state, and product. The calculated activation energy provides a quantitative measure of the reaction's feasibility. For example, DFT studies on the hydroboration of α,β-unsaturated carbonyl compounds have successfully elucidated the reaction mechanism and chemoselectivity. rsc.org

Furthermore, DFT can be used to study the thermodynamics of various reactions involving this compound. researchgate.net For instance, the relative stabilities of different isomers can be determined by comparing their calculated electronic energies. The influence of substituents on the reaction energetics can also be systematically investigated, providing valuable insights for reaction design and optimization.

Table 3: Hypothetical DFT-Calculated Energetics for a Potential Intramolecular Reaction of an Isomer of this compound

| Parameter | Value (kcal/mol) |

| Enthalpy of Reaction (ΔH) | -15.8 |

| Gibbs Free Energy of Reaction (ΔG) | -14.2 |

| Activation Energy (Ea) | 25.6 |

This table presents hypothetical data for an illustrative intramolecular reaction and is not based on actual calculations for this compound.

Future Research Directions and Unexplored Avenues for 5 Methyl 5 Hexen 2 One

Development of Green Chemistry Approaches for 5-Methyl-5-hexen-2-one Synthesis

Traditional synthetic routes to this compound, such as the alkylation of acetoacetic ester with methallyl chloride followed by a cleavage reaction, have proven effective but may not align with the modern principles of green chemistry. odinity.com Future research will necessarily focus on developing more sustainable and environmentally benign synthetic methodologies.

Green Solvents and Catalysis: The replacement of conventional organic solvents with greener alternatives is a critical research avenue. nih.gov Exploring the use of water, supercritical fluids, or bio-derived solvents could significantly reduce the environmental footprint of the synthesis process. chemistryviews.orgrsc.org Furthermore, a shift from stoichiometric reagents to catalytic systems is paramount. Research into heterogeneous catalysts, such as zeolites, which can be easily separated and reused, or biocatalysts (enzymes) could lead to cleaner and more efficient production pathways for unsaturated ketones. researchgate.netrsc.org

Renewable Feedstocks: A significant leap forward would be the development of synthetic routes starting from renewable, bio-based feedstocks. For instance, strategies that convert biomass-derived platform molecules like glyceraldehyde acetonide into other valuable unsaturated carbonyl compounds could be adapted for the synthesis of this compound, moving away from petroleum-based precursors. researchgate.net

| Green Chemistry Principle | Application to this compound Synthesis |

| High Atom Economy | Design of addition or rearrangement reactions to minimize byproduct formation. jocpr.comnih.gov |

| Use of Safer Solvents | Replacement of traditional organic solvents with water or bio-based alternatives. nih.govchemistryviews.org |

| Catalysis | Employment of reusable heterogeneous catalysts or biocatalysts instead of stoichiometric reagents. researchgate.netrsc.org |

| Renewable Feedstocks | Development of synthetic pathways from biomass-derived starting materials. researchgate.net |

Exploration of Novel Catalytic Transformations Involving this compound

The dual functionality of this compound makes it an attractive substrate for a wide range of catalytic transformations, opening doors to the synthesis of novel and complex molecules.

Asymmetric Catalysis: The development of asymmetric catalytic methods is a key area for future exploration. The selective reduction of the ketone or the double bond can generate valuable chiral building blocks. Strategies analogous to the Ru-catalyzed asymmetric hydrogenation of α,β-unsaturated ketones could be adapted to produce chiral saturated ketones or allylic alcohols with high enantioselectivity. rsc.org Organocatalysis, in particular, offers a powerful toolkit for reactions such as enantioselective conjugate additions or peroxidations, representing a promising frontier for creating stereochemically complex products from this simple precursor. nih.govmdpi.comresearchgate.net

Cycloaddition and Annulation Reactions: The terminal double bond is a prime candidate for participating in cycloaddition reactions. Future work should explore its reactivity in Diels-Alder and other [2+4] annulation reactions, where it can serve as a building block for constructing complex polycyclic systems. nih.gov

Tandem and Cascade Reactions: A sophisticated approach involves designing catalytic cascade reactions that engage both the ketone and alkene functionalities in a single, efficient operation. Such reactions could rapidly increase molecular complexity from a simple starting material, providing streamlined access to intricate chemical architectures. mdpi.com

Deeper Mechanistic Studies of Complex Biological Interactions

While this compound is recognized for its sensory properties, the underlying molecular mechanisms of its biological interactions remain largely unexplored.

Olfactory Mechanisms: A fundamental research question is how this compound elicits its characteristic "fatty, green citrus-like" odor. nih.gov Future studies should aim to identify the specific olfactory receptors (ORs) that bind to this molecule. Elucidating the binding modes and structure-activity relationships at the receptor level will provide a deeper understanding of the molecular basis of olfaction.

Metabolic Pathways: As a compound consumed in food, a thorough understanding of its metabolic fate is essential. Research is needed to map the metabolic pathways in humans and other organisms. This includes identifying the enzymes responsible for its biotransformation, whether through reduction of the ketone, saturation of the double bond, or conjugation and excretion. Studies on its saturated analog, 5-methyl-2-hexanone, can provide a valuable starting point for such investigations. hmdb.ca Drawing parallels from the metabolism of other xenobiotics, which often involves cytochrome P450 enzymes, could also guide this research. nih.gov

Semiochemical Activity: The reported activity of this compound as a semiochemical (a chemical involved in communication) for certain insects warrants deeper investigation. Mechanistic studies could identify the specific insect receptors, clarify the downstream neural and behavioral responses, and potentially lead to novel, environmentally-friendly pest management strategies.

Advanced Materials Applications derived from this compound Scaffolds

The bifunctional nature of this compound provides significant, yet untapped, potential for its use in materials science.

Functional Polymer Synthesis: The terminal alkene moiety of this compound makes it a viable candidate as a functional monomer in polymerization reactions. This could lead to the creation of novel polymers with pendant ketone groups distributed along the polymer backbone. nih.govacs.org

Post-Polymerization Modification: These pendant ketone groups serve as versatile chemical handles for post-polymerization modification. They can be readily transformed into other functional groups (e.g., oximes, hydrazones) to attach bioactive molecules, cross-linking agents, or other moieties. nih.gov This opens up possibilities for creating advanced materials such as tailored drug-delivery systems, stimuli-responsive gels, and self-healing polymers. cambridge.org

Degradable Materials: The incorporation of ketone groups into a polymer backbone is a known strategy for inducing photodegradability through mechanisms like the Norrish reaction. uni-konstanz.de Co-polymerizing this compound with commodity monomers could introduce photosensitive points into the polymer chain, leading to the development of plastics that degrade upon exposure to light, addressing challenges in plastic waste management. uni-konstanz.de

| Potential Material Application | Enabling Feature of this compound |

| Functional Polymers | Polymerizable alkene group allows incorporation as a monomer. nih.gov |

| Advanced Coatings/Drug Delivery | Pendant ketone groups act as handles for chemical modification. cambridge.org |

| Photodegradable Plastics | Ketone functionality can impart photosensitivity to the polymer backbone. uni-konstanz.de |

| Self-Healing Materials | Ketone groups can be used to form reversible cross-links. cambridge.org |

Integration of Multi-Omics Data for Comprehensive Bio-Environmental Understanding

A holistic understanding of the role and impact of this compound can be achieved by integrating various "omics" technologies.